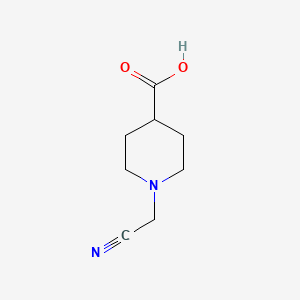

1-(Cyanomethyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyanomethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c9-3-6-10-4-1-7(2-5-10)8(11)12/h7H,1-2,4-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWJWXSJAMKKSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Cyanomethyl)piperidine-4-carboxylic acid can be achieved through several routes. One common method involves the reaction of piperidine with cyanomethyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. Another approach is the cyanoacetylation of piperidine, where cyanoacetic acid is used as a reagent . Industrial production methods typically involve optimized reaction conditions to maximize yield and purity, often employing catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(Cyanomethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. .

Scientific Research Applications

Chemical Properties and Structure

1-(Cyanomethyl)piperidine-4-carboxylic acid features a piperidine ring with a cyanomethyl group and a carboxylic acid functional group, which contributes to its reactivity and biological activity. The compound's structure can be represented as follows:

- Chemical Formula : C₈H₁₃N₃O₂

- Molecular Weight : 169.21 g/mol

Synthesis of Bioactive Compounds

This compound serves as a key intermediate in the synthesis of various bioactive compounds. For instance, it is used to create derivatives that exhibit significant pharmacological activities, including analgesic and anti-inflammatory effects. A notable example is its incorporation into pyrimidine derivatives, which have shown promising results in inhibiting specific enzymes related to cancer progression .

Antiviral Activity

Research has indicated that derivatives of piperidine compounds, including this compound, exhibit antiviral properties. Studies have demonstrated their effectiveness against viruses such as cytomegalovirus and SARS-CoV-2, suggesting potential applications in antiviral drug development .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit coactivator-associated arginine methyltransferase 1 (CARM1), an enzyme implicated in hormone-dependent tumors like prostate cancer. In vitro studies have shown that certain derivatives of this compound can selectively inhibit this enzyme, highlighting their potential as therapeutic agents in oncology .

Antioxidant and Antibacterial Properties

Recent studies have reported that compounds derived from this compound possess antioxidant and antibacterial activities. These findings suggest that this compound could be further explored for developing new antioxidant agents and treatments for bacterial infections .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Abdelshaheed et al. (2021) | Antiviral Activity | Demonstrated efficacy against cytomegalovirus. |

| Cheng et al. (2011) | Enzyme Inhibition | High selectivity in inhibiting CARM1 related to cancer treatment. |

| SARYMZAKOVA et al. (2024) | Biological Activity | Reported antioxidant and antibacterial properties of piperidine derivatives. |

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares 1-(Cyanomethyl)piperidine-4-carboxylic acid with structurally related piperidine-4-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and biological applications.

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Substituent Effects

Key Observations:

- Salt Forms : The pyridin-4-yl derivative () is formulated as a hydrochloride salt, improving aqueous solubility for pharmaceutical applications.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Solubility : The pyridin-4-yl derivative () exhibits higher solubility (-1.2 LogS) due to its ionic hydrochloride form.

- Polar Surface Area (TPSA): The cyanomethyl derivative has moderate TPSA (~70 Ų), favoring passive diffusion across biological membranes.

- Acidity : All compounds show similar carboxylic acid pKa values (~4.3–4.5), ensuring ionization at physiological pH.

Biological Activity

1-(Cyanomethyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. The compound contains a piperidine ring, a cyanomethyl group, and a carboxylic acid moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₄N₂O₂

- CAS Number : 1426290-75-6

The presence of the cyanomethyl group enhances its reactivity, while the carboxylic acid group provides sites for potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The carboxylic acid group can form hydrogen bonds and participate in electrostatic interactions, which may influence binding affinity to enzymes or receptors. Additionally, the cyanomethyl group may facilitate further modifications that enhance biological activity.

Antitumor Activity

Research has indicated that derivatives of piperidine compounds exhibit antitumor properties. For instance, studies on related compounds have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | TBD | TBD |

| Piperidine derivatives | HCT116 | TBD | Apoptosis induction |

Antiviral Activity

Certain studies have evaluated the antiviral potential of piperidine derivatives, including those similar to this compound. For example, compounds exhibiting inhibition rates greater than 50% against HIV-1 integrase have been identified. This suggests that modifications to the piperidine structure can lead to significant antiviral activities .

Case Studies

- Antitumor Evaluation : A study synthesized several piperidine derivatives and evaluated their cytotoxicity using MTT assays. The results indicated that specific modifications in the piperidine structure enhanced antitumor activity against HepG2 cells, with some compounds showing IC50 values below 20 µM .

- Antiviral Screening : Another investigation focused on the inhibitory effects of various piperidine derivatives on HIV-1 integrase activity. Compounds with structural similarities to this compound demonstrated promising antiviral properties, achieving up to 89% inhibition in specific assays .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Cyanomethyl)piperidine-4-carboxylic acid, and how can purity be optimized?

- Methodology : Use a two-step protocol involving nucleophilic substitution of piperidine-4-carboxylic acid derivatives followed by cyanomethylation. Purification via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) ensures >95% purity. Monitor reaction progress using TLC (Rf ≈ 0.3 in dichloromethane/methanol 10:1) and confirm structure via -NMR (e.g., δ 3.5–4.0 ppm for piperidine protons, δ 2.5 ppm for cyanomethyl group) .

- Quality Control : Validate purity using HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards. Thermal stability analysis (TGA/DSC) can identify decomposition points (>200°C) .

Q. How can solubility challenges be addressed during in vitro assays?

- Solubility Optimization : Dissolve the compound in DMSO (10 mM stock) and dilute in aqueous buffers (pH 7.4). For low solubility, use co-solvents like PEG-400 (<5% v/v) or cyclodextrin inclusion complexes. Verify solubility via dynamic light scattering (DLS) to detect aggregates .

Q. What spectroscopic techniques are critical for structural confirmation?

- Analytical Workflow :

- IR Spectroscopy : Confirm nitrile stretch (C≡N) at 2240–2260 cm.

- Mass Spectrometry : ESI-MS in positive mode to detect [M+H] (theoretical m/z for CHNO: 168.09).

- NMR : Assign piperidine ring protons (δ 1.5–3.0 ppm) and carboxylic acid protons (broad singlet at δ 12–13 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Approach : Perform molecular docking (AutoDock Vina) using the crystal structure of target proteins (e.g., GABA receptors or enzymes with piperidine-binding pockets). Optimize force fields (AMBER/CHARMM) to account for protonation states of the carboxylic acid group at physiological pH. Validate predictions with SPR binding assays (KD calculations) .

- Data Interpretation : Compare docking scores (ΔG values) with experimental IC data to resolve discrepancies arising from solvation effects .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Root-Cause Analysis :

- Batch Variability : Test multiple synthesis batches for purity (HPLC) and stereochemical consistency (chiral HPLC).

- Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C) to minimize false positives.

- Target Selectivity : Use orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to confirm target engagement .

Q. How can derivatization enhance the compound’s pharmacokinetic properties?

- Derivatization Strategies :

- Ester Prodrugs : Synthesize ethyl ester analogs to improve membrane permeability. Hydrolyze esters in vivo via esterases.

- Salt Formation : Prepare sodium salts (carboxylic acid deprotonation) for enhanced aqueous solubility.

- Metabolic Stability : Evaluate cytochrome P450 metabolism using liver microsomes (LC-MS/MS for metabolite identification) .

Methodological Notes

- Safety and Handling : Use fume hoods for synthesis due to nitrile toxicity. Store at –20°C under nitrogen to prevent hydrolysis of the cyanomethyl group .

- Data Reproducibility : Report detailed synthetic protocols (mole ratios, catalyst loading) and analytical parameters (HPLC gradients, NMR solvents) to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.